Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid
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Description
This compound, also known as rac-methyl (3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate; trifluoroacetic acid, has a CAS Number of 2742925-58-0 . It has a molecular weight of 285.22 . The IUPAC name is methyl (3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrole-6a-carboxylate 2,2,2-trifluoroacetate .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for the synthesis of pyrroles include the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO3.C2HF3O2/c1-11-7(10)8-5-9-4-6(8)2-3-12-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7)/t6-,8+;/m1./s1 .Physical and Chemical Properties Analysis
This compound is a powder . It is stored at room temperature . The compound has a molecular weight of 285.22 .Safety and Hazards
Properties
IUPAC Name |
methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.C2HF3O2/c1-11-7(10)8-5-9-4-6(8)2-3-12-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7)/t6-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQESWWQASMIKSZ-HNJRQZNRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CNCC1CCO2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CNC[C@H]1CCO2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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